

# Application Notes and Protocols for Calculating Publication Impact: The h-index

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This document provides a detailed guide to understanding and calculating the h-index, a widely used metric for quantifying the cumulative impact of a researcher's scientific publications. While the specific term "h(p,t) index" is not a standard bibliometric, it aptly captures the core components of the h-index: the number of publications and the context of time over which a researcher's impact is assessed.

## Introduction to the h-index

The h-index, or Hirsch index, is an author-level metric designed to measure both the productivity and the citation impact of a scholar's publications.<sup>[1][2][3]</sup> It was proposed by physicist Jorge E. Hirsch in 2005 to provide a more balanced measure of scientific contribution than simply counting the total number of publications or total citations.<sup>[1][2]</sup> The h-index is defined as the maximum value  $h$  such that a given author has published  $h$  papers that have each been cited at least  $h$  times.<sup>[1][4]</sup>

For example, a researcher with an h-index of 15 has published 15 papers, each of which has been cited at least 15 times.<sup>[5][6]</sup> This metric is valued because it avoids being skewed by a single, highly-cited publication or a large number of publications with few to no citations.<sup>[5][7]</sup>

## Protocol for Manual Calculation of the h-index

This protocol outlines the steps to manually calculate your h-index.

Objective: To determine the h-index from a list of publications and their corresponding citation counts.

Materials:

- A comprehensive list of your publications (e.g., journal articles, conference papers).
- The number of citations for each publication.

Procedure:

- Data Compilation: Create a list of all your published articles.<sup>[7]</sup> For each article, find the total number of times it has been cited.<sup>[7]</sup>
- Ranking: Arrange your publications in descending order based on the number of citations received.<sup>[7]</sup>
- Identification of the h-index: In the ranked list, find the last publication where the rank number is less than or equal to the number of citations.<sup>[1][7]</sup> The rank number of this publication is your h-index.<sup>[1]</sup>

## Example Calculation:

The following table illustrates the manual calculation of the h-index for a researcher with 10 publications.

Rank (p)	Publication	Number of Citations	Rank $\leq$ Citations?
1	Paper F	58	Yes
2	Paper B	45	Yes
3	Paper J	32	Yes
4	Paper A	21	Yes
5	Paper D	15	Yes
6	Paper H	9	Yes
7	Paper C	7	Yes
8	Paper E	5	No
9	Paper I	3	No
10	Paper G	2	No

Result: The highest rank where the number of citations is greater than or equal to the rank is 7. Therefore, the h-index for this researcher is 7.

## Automated Calculation of the h-index

Several academic databases automatically calculate the h-index for authors. This is the most common and convenient method.

Protocol for Automated Calculation:

- **Select a Database:** Choose a citation database to use. The most common are Google Scholar, Scopus, and Web of Science.<sup>[8][9]</sup> Note that the h-index may vary between databases due to differences in their coverage of publications.<sup>[3][5]</sup>
- **Create a Profile:** For Google Scholar, it is necessary to create a public profile.<sup>[3]</sup> Scopus and Web of Science typically generate author profiles automatically.
- **Locate Your Profile:** Search for your author profile within the chosen database.

- Retrieve the h-index: The database will display the calculated h-index on your profile page.  
[\[3\]](#)

## The Role of Time (t) and the m-index

The h-index naturally increases over a researcher's career as more papers are published and accumulate citations. Therefore, when comparing researchers, it is important to consider their "academic age" – the number of years since their first publication.

To account for the influence of career length, the m-index (or m-quotient) was proposed by Hirsch. It is calculated by dividing the h-index by the number of years of the author's research activity.[\[10\]](#)[\[11\]](#)

Formula for m-index:  $m\text{-index} = h\text{-index} / n$  Where n is the number of years since the researcher's first publication.

Example: If a researcher has an h-index of 12 and their first paper was published 10 years ago, their m-index would be:  $12 / 10 = 1.2$

An m-index of around 1 is considered to characterize a successful scientist.[\[4\]](#)

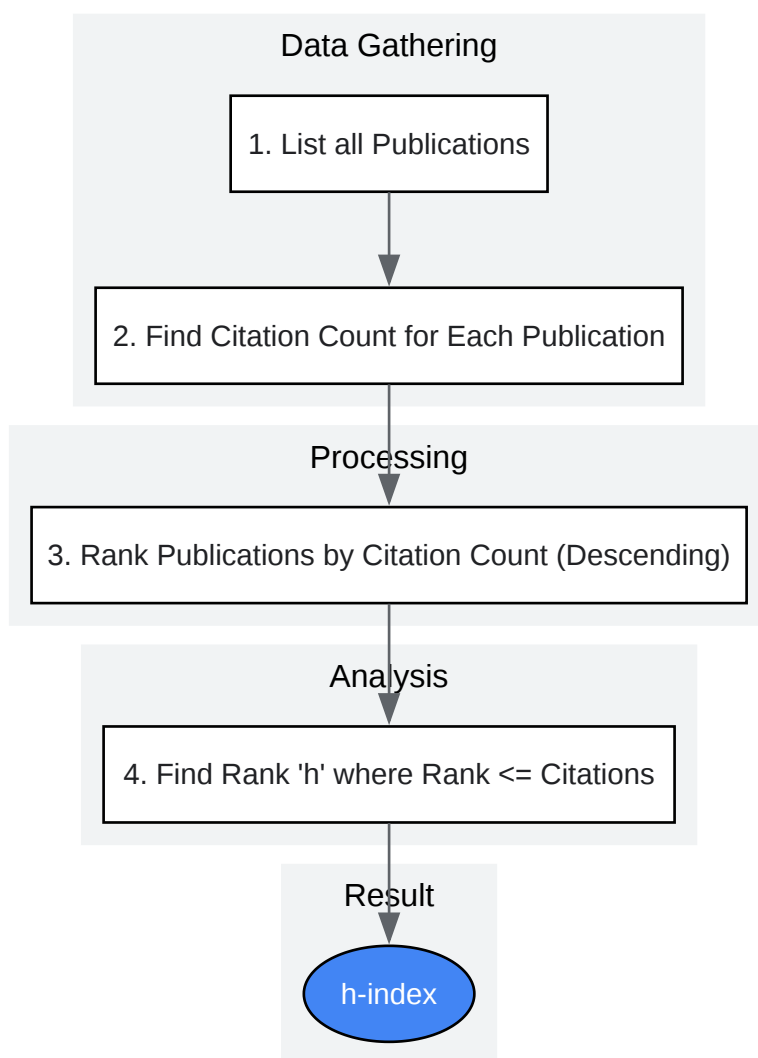
## Summary of Key Bibliometric Indices

The following table summarizes the h-index and other relevant metrics for a comprehensive view of research impact.

Index	Description	Calculation	Key Feature
h-index	A researcher has an h-index of h if h of their papers have at least h citations each. [1][4]	Find the highest rank h where citations $\geq$ rank.	Balances productivity and citation impact.[1]
m-index	Normalizes the h-index by the academic age of the researcher. [10]	$\text{h-index} / (\text{number of years since first publication})$	Facilitates comparison between researchers at different career stages.[12]
i10-index	The number of publications with at least 10 citations.[13]	Count the number of publications with $\geq 10$ citations.	A simple and straightforward metric used by Google Scholar.[13]
g-index	Gives more weight to highly-cited papers. An index g is the highest rank where the sum of citations for the top g papers is at least $g^2$ .	Find the highest rank g such that the cumulative citations of the top g papers $\geq g^2$ .	Aims to improve upon the h-index by considering the citation distribution.

## Visualizations

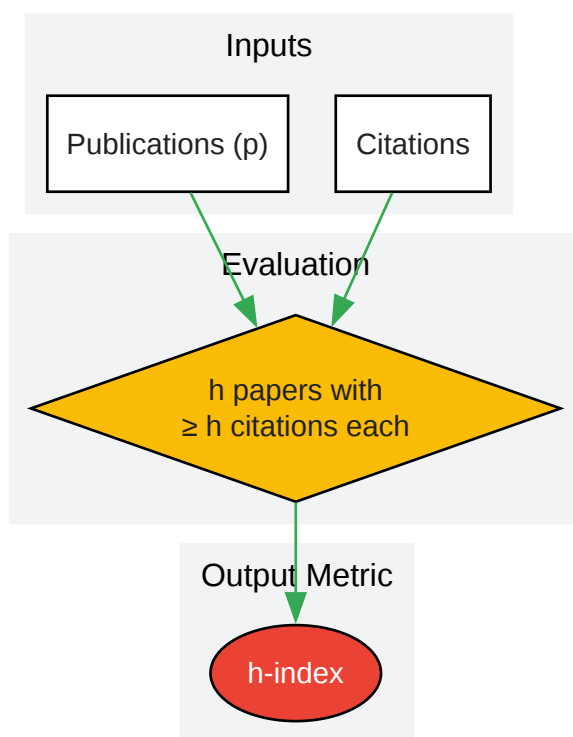
### Workflow for h-index Calculation



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Caption: Workflow for the manual calculation of the h-index.

## Logical Relationship of h-index Components



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Caption: Logical relationship between publications, citations, and the h-index.

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